molecular formula C20H24N4O2 B6073664 2-(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)ethanol

2-(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)ethanol

Cat. No.: B6073664
M. Wt: 352.4 g/mol
InChI Key: QABFFCFGWLUORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)ethanol, also known as IPPE, is a chemical compound with potential applications in various scientific research fields. IPPE is a synthetic compound that was first synthesized in 2004 and has since been studied for its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)ethanol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain. Additionally, this compound can activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce the production of inflammatory cytokines and inhibit the activity of COX-2. This compound can also increase the levels of acetylcholine in the brain by inhibiting the activity of acetylcholinesterase. Additionally, this compound can activate the AMPK pathway, which can increase glucose uptake and fatty acid oxidation in cells.

Advantages and Limitations for Lab Experiments

2-(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)ethanol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been shown to have potential therapeutic effects in various scientific research fields. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects. Additionally, the potential side effects of this compound are not fully known, and more research is needed to determine its safety.

Future Directions

There are several future directions for research on 2-(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)ethanol. One potential direction is to study its effects on neurological disorders such as Alzheimer's disease and Parkinson's disease in more detail. Another potential direction is to investigate its potential use in the treatment of cancer. Additionally, more research is needed to elucidate its mechanism of action and potential side effects. Overall, this compound has potential applications in various scientific research fields, and more research is needed to fully understand its effects.

Synthesis Methods

The synthesis of 2-(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)ethanol involves a multi-step process that starts with the reaction of indole-3-carboxaldehyde with hydrazine hydrate to form 5-(1H-indol-1-ylmethyl)-1H-pyrazole. This intermediate is then reacted with piperidine and acetic anhydride to form this compound. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}-2-piperidinyl)ethanol has been studied for its potential therapeutic effects in various scientific research fields. It has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anticancer properties and can induce apoptosis in cancer cells.

Properties

IUPAC Name

[2-(2-hydroxyethyl)piperidin-1-yl]-[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c25-12-9-17-6-3-4-10-24(17)20(26)18-13-16(21-22-18)14-23-11-8-15-5-1-2-7-19(15)23/h1-2,5,7-8,11,13,17,25H,3-4,6,9-10,12,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABFFCFGWLUORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)C2=NNC(=C2)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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